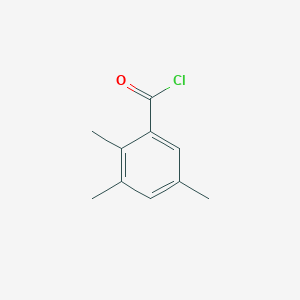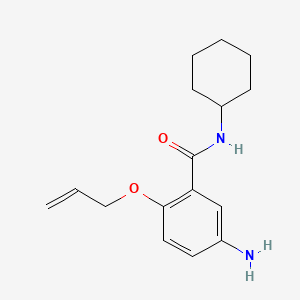
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is an organic compound with a complex structure that includes a bromodecyl chain and a dimethoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps. One common method includes the bromination of decanol to form 10-bromodecanol, followed by its reaction with 5,6-dimethoxy-3-methylbenzene-1,4-diol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as those used in microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromodecyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as photoresponsive organic molecules for electric field sensing and modulation.
Mechanism of Action
The mechanism of action of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The bromodecyl chain allows for insertion into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The dimethoxy-methylbenzene core may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its combination of a bromodecyl chain and a dimethoxy-methylbenzene coreFor example, its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile compound for research and industrial applications .
Properties
CAS No. |
336184-90-8 |
|---|---|
Molecular Formula |
C19H31BrO4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(10-bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H31BrO4/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h21-22H,4-13H2,1-3H3 |
InChI Key |
MUPRSZJKPYSXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


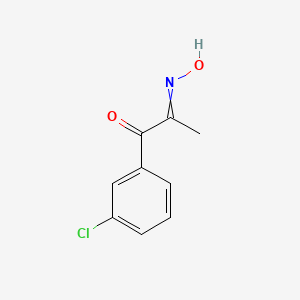
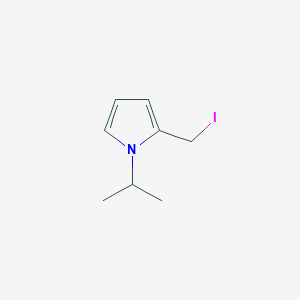

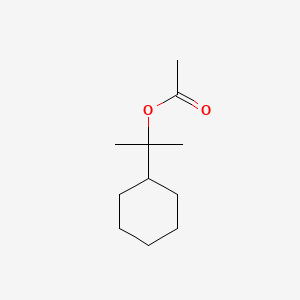
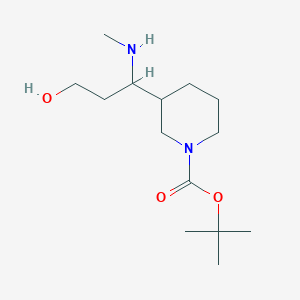
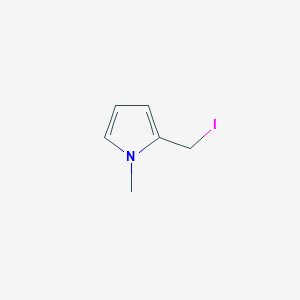
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
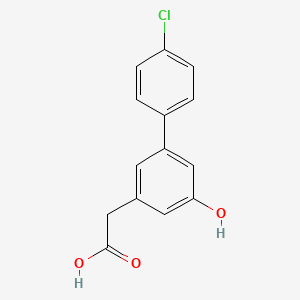
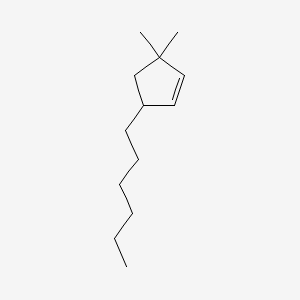
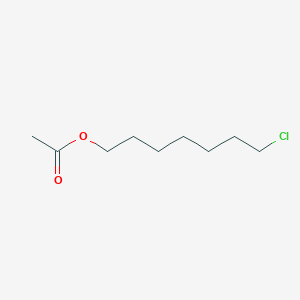
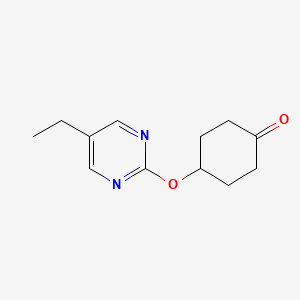
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
